molecular formula C14H13BrN2 B1441081 1-(5-Bromo-3-methyl-2-pyridinyl)indoline CAS No. 1220016-96-5

1-(5-Bromo-3-methyl-2-pyridinyl)indoline

Cat. No. B1441081
CAS RN: 1220016-96-5
M. Wt: 289.17 g/mol
InChI Key: ZKFMZXRSNKDUDU-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methyl-2-pyridinyl)indoline (5-BMPI) is an organic compound belonging to the class of heterocyclic compounds. It is an indole derivative with a bromo group at the 5-position and a methyl group at the 3-position, and a pyridine ring at the 2-position. 5-BMPI is an important reagent in organic synthesis, and it has been extensively studied for its synthetic and biological applications.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline, such as those synthesized from isatin derivatives, exhibit significant anticancer activity. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, including gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells. Compounds incorporating the indoline and pyridinyl scaffolds demonstrated excellent anti-proliferative activities, highlighting their potential as anticancer agents (A. Abu‐Hashem & S. Al-Hussain, 2022).

Synthesis of Novel Molecular Structures

The chemical versatility of this compound derivatives facilitates the synthesis of various novel molecular structures. For instance, research has focused on synthesizing spiro[indoline-3,4'-piperidine]-2-ones as highly selective and efficacious c-Met/ALK inhibitors, demonstrating significant in vivo antitumor activities (Jingrong Li et al., 2013). Additionally, derivatives have been developed for the synthesis of spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives through polar [3+2] cycloaddition reactions, showcasing operational simplicity and high yields (T. Mokhtari et al., 2015).

Chemical Reactions and Drug Discovery

The indoline and pyridinyl scaffolds are key in exploring chemical reactions for drug discovery. For example, the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives have been studied for their crystal structure and cytotoxicity, offering insights into the development of new drugs (Q. Huang et al., 2017). Furthermore, the synthesis of novel spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] through Lewis acid-catalyzed reactions has been explored, adding to the repertoire of methodologies for constructing complex molecular architectures (Hongwu Gao et al., 2014).

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-3-methyl-2-pyridinyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The specific interactions of this compound with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, they can modulate immune responses and exhibit anti-inflammatory effects, further highlighting their potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting their anticancer effects . Understanding the molecular mechanism of this compound is essential for elucidating its therapeutic potential and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives have been studied for their stability and degradation profiles to ensure their efficacy and safety in therapeutic applications . Long-term studies in in vitro and in vivo settings are crucial for understanding the temporal effects of this compound and its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects of this compound is essential for determining its therapeutic window and ensuring its safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, further highlighting their potential therapeutic applications . Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and therapeutic potential. Indole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation within specific tissues . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c1-10-8-12(15)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFMZXRSNKDUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.